Etilefrine EP Impurity D: A Comprehensive Technical Guide for Pharmaceutical Scientists
Etilefrine EP Impurity D: A Comprehensive Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of the Chemical Structure, Synthesis, Analytical Control, and Potential Impact of a Key Etilefrine-Related Compound
Foreword
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of Etilefrine EP Impurity D, a specified impurity in the monograph for Etilefrine Hydrochloride.
This document is intended for researchers, scientists, and drug development professionals. It delves into the chemical identity of Impurity D, its likely formation pathways during the synthesis of Etilefrine, robust analytical methodologies for its detection and quantification, and a discussion on its potential pharmacological implications. By providing a thorough understanding of this impurity, this guide aims to support the development of effective control strategies to ensure the quality and safety of Etilefrine-containing drug products.
Unveiling the Chemical Identity of Etilefrine EP Impurity D
Etilefrine EP Impurity D is chemically designated as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone . It is also known by the synonym Benzyletilefrone.
Table 1: Chemical and Physical Properties of Etilefrine EP Impurity D
| Property | Value |
| Chemical Name | 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone |
| Synonym | Benzyletilefrone |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| CAS Number (Free Base) | 42146-10-1 |
| CAS Number (HCl Salt) | 55845-90-4 |
The chemical structure of Etilefrine EP Impurity D features a central ethanone core, substituted with a 3-hydroxyphenyl group and a benzylethylamino moiety. This structure is closely related to that of Etilefrine, which is an ethanolamine derivative. The key difference lies in the oxidation state of the benzylic carbon, which is a ketone in Impurity D and a secondary alcohol in Etilefrine.
Genesis of an Impurity: Synthesis and Formation Pathways
The presence of Etilefrine EP Impurity D in the final API is intrinsically linked to the synthetic route employed for the manufacturing of Etilefrine. Understanding its formation is paramount for developing effective control measures.
Plausible Synthetic Route to Etilefrine EP Impurity D
While a specific, dedicated synthesis of Etilefrine EP Impurity D is not commonly reported in the literature, its structure strongly suggests a logical synthetic pathway originating from readily available starting materials. A probable route involves the reaction of an α-halo-3-hydroxyacetophenone with N-ethylbenzylamine.
A key intermediate in this proposed synthesis is an α-halogenated derivative of 3-hydroxyacetophenone, such as 2-bromo-1-(3-hydroxyphenyl)ethanone or 2-chloro-1-(3-hydroxyphenyl)ethanone. The synthesis of the chloro-derivative has been described and involves the direct chlorination of 3-hydroxyacetophenone using sulfuryl chloride.
Experimental Protocol: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone
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To a stirred mixture of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent system (e.g., methanol and ethyl acetate/dichloromethane), add sulfuryl chloride (1.5 eq) dropwise at a controlled temperature (20-30°C).
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Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
The subsequent step would be the nucleophilic substitution reaction between the α-haloketone and N-ethylbenzylamine to yield Etilefrine EP Impurity D.
Experimental Protocol: Synthesis of 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (Impurity D)
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Dissolve 2-chloro-1-(3-hydroxyphenyl)ethanone (1.0 eq) in an appropriate solvent (e.g., ethanol, butyl acetate).
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Add N-ethylbenzylamine (1.0-1.2 eq) to the solution. A base (e.g., sodium carbonate) may be added to neutralize the hydrogen halide formed during the reaction.
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Heat the reaction mixture and monitor for completion using TLC or HPLC.
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After completion, cool the reaction mixture and perform a work-up procedure, which may include extraction and washing steps.
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Isolate the crude product and purify by column chromatography or recrystallization to obtain pure Etilefrine EP Impurity D.
Formation as a Process-Related Impurity in Etilefrine Synthesis
A common synthetic route to Etilefrine involves the reaction of α-bromo-m-hydroxyacetophenone with ethylamine, followed by reduction of the resulting aminoketone to the corresponding aminoalcohol (Etilefrine).[1]
However, an alternative synthesis of Etilefrine has been described that utilizes N-ethylbenzylamine as a protecting group for the amine.[1] In this process, α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine to form an intermediate, which is then subjected to catalytic hydrogenation. This hydrogenation step serves to both reduce the ketone to a hydroxyl group and cleave the benzyl group from the nitrogen atom, yielding Etilefrine.
It is within this synthetic paradigm that the formation of Etilefrine EP Impurity D becomes highly probable. If the catalytic hydrogenation step is incomplete, the intermediate, which is precisely 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone (Impurity D), will remain in the reaction mixture and be carried through as a process-related impurity.
Caption: Potential formation pathway of Etilefrine EP Impurity D.
Analytical Control and Characterization
Robust analytical methods are essential for the detection and quantification of Etilefrine EP Impurity D to ensure the quality of the Etilefrine API. High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method for the determination of Etilefrine and its related substances can be adapted for the specific quantification of Impurity D. The following method provides a starting point for development and validation.
Table 2: HPLC Method Parameters for the Analysis of Etilefrine and its Impurities
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 220 nm or 273 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation Considerations:
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components.
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Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
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Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Spectroscopic Characterization
For the definitive identification and structural elucidation of Etilefrine EP Impurity D, a combination of spectroscopic techniques is employed. Reference standards of the impurity are typically characterized by:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Regulatory Landscape and Control Strategy
The control of impurities in pharmaceutical substances is governed by pharmacopeial monographs and regulatory guidelines. The European Pharmacopoeia provides a monograph for Etilefrine Hydrochloride (Monograph 1205), which will specify the limits for known and unknown impurities.[2]
While the specific limit for Impurity D in the current version of the monograph is not publicly available without a subscription, it is designated as a specified impurity. This implies that it must be controlled within a defined acceptance criterion. The general principles for setting impurity limits are outlined in ICH Q3A(R2).
A robust control strategy for Etilefrine EP Impurity D should encompass the following elements:
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Understanding the Formation: A thorough understanding of the synthetic process and the potential for Impurity D formation is the foundation of any control strategy.
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Process Optimization: The manufacturing process for Etilefrine should be optimized to minimize the formation of Impurity D. This could involve adjusting reaction conditions, such as temperature, pressure, and reaction time, particularly during the catalytic hydrogenation step.
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In-Process Controls: Implementing in-process controls to monitor the levels of Impurity D at critical stages of the manufacturing process can help to ensure that it is effectively removed or controlled in subsequent steps.
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Purification Procedures: Effective purification methods, such as recrystallization or chromatography, should be in place to remove Impurity D to a level that complies with the specified limits.
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Validated Analytical Methods: The use of a validated, specific, and sensitive analytical method is crucial for the accurate determination of the level of Impurity D in the final API.
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Specification Setting: The acceptance criteria for Etilefrine EP Impurity D in the final API specification should be in accordance with the European Pharmacopoeia and ICH guidelines.
Caption: Key elements of a control strategy for Etilefrine EP Impurity D.
Potential Impact on Drug Safety and Efficacy
The presence of impurities in a drug substance can potentially affect its safety and efficacy. While there is no specific pharmacological or toxicological data available for Etilefrine EP Impurity D in the public domain, an initial assessment can be made based on its chemical structure.
Etilefrine EP Impurity D is an aminoketone. The toxicological properties of aminoketones can vary widely depending on their specific structure. Some aminoketones are known to be reactive molecules. The presence of both a ketone and an amine functionality could potentially lead to interactions with biological macromolecules.
Given the structural similarity to Etilefrine, it is plausible that Impurity D could have some pharmacological activity, potentially at adrenergic receptors. However, without experimental data, it is difficult to predict whether this activity would be agonistic or antagonistic, and at which receptor subtypes. Any such activity could potentially interfere with the therapeutic effect of Etilefrine or lead to off-target effects.
In the absence of direct toxicological data, in silico toxicology prediction tools can be utilized to provide a preliminary assessment of the potential for genotoxicity, mutagenicity, and other toxicological endpoints.[3][4] These computational models can help to prioritize impurities for further toxicological evaluation if their levels are close to or exceed the qualification threshold defined by ICH guidelines.
Conclusion
Etilefrine EP Impurity D is a critical process-related impurity in the synthesis of Etilefrine that requires careful control to ensure the quality and safety of the final drug product. A comprehensive understanding of its chemical structure, formation pathways, and appropriate analytical control measures is essential for pharmaceutical manufacturers. By implementing robust process controls, effective purification strategies, and validated analytical methods, the levels of this impurity can be maintained within the stringent limits set by the European Pharmacopoeia. Further investigation into the pharmacological and toxicological profile of Etilefrine EP Impurity D would provide a more complete picture of its potential impact and further support the establishment of scientifically justified control limits.
References
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SynThink. Etilefrine EP Impurity D. [Link]
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Pharmaffiliates. Etilefrine-Hydrochloride-Impurities. [Link]
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PubChem. Etilefrine. [Link]
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug. Molecules.
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Veeprho. Etilefrine Impurities and Related Compound. [Link]
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Venkatasai Life Sciences. Etilefrine EP Impurity D. [Link]
- In Silico Methods for Predicting Drug Toxicity. Methods in Molecular Biology.
- In silico toxicology: computational methods for the prediction of chemical toxicity.
- European Directorate for the Quality of Medicines & HealthCare (EDQM).
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EDQM. ETILEFRINE HYDROCHLORIDE CRS. [Link]
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